3-(5-Bromo-2-nitrophenyl)thiazolidine is a heterocyclic organic compound characterized by a thiazolidine ring that is substituted with a 5-bromo-2-nitrophenyl group. This compound belongs to the class of thiazolidines, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The chemical is classified under the International Union of Pure and Applied Chemistry as 3-(5-bromo-2-nitrophenyl)-1,3-thiazolidine. Its molecular formula is C₉H₉BrN₂O₂S, and it has a CAS number of 1707365-54-5. The compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, where detailed information about its properties and synthesis is available .
The synthesis of 3-(5-Bromo-2-nitrophenyl)thiazolidine typically involves the reaction of 5-bromo-2-nitrobenzaldehyde with thiazolidine. This reaction is often facilitated by a catalyst and conducted under reflux conditions in solvents such as ethanol or methanol. The process can be summarized as follows:
The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the final thiazolidine product.
The reaction conditions may vary depending on the specific methodology employed, including temperature control, reaction time, and purification techniques such as recrystallization or chromatography to isolate the desired product.
The molecular structure of 3-(5-Bromo-2-nitrophenyl)thiazolidine features a thiazolidine ring fused with a phenyl group that bears both bromine and nitro substituents. The structural formula can be represented as follows:
3-(5-Bromo-2-nitrophenyl)thiazolidine can participate in several chemical reactions:
These reactions expand the utility of the compound in synthetic organic chemistry.
The mechanism of action for 3-(5-Bromo-2-nitrophenyl)thiazolidine involves its interaction with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the thiazolidine ring may modulate enzyme activity by interacting with specific receptors or enzymes involved in metabolic pathways .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are often employed to characterize this compound further .
3-(5-Bromo-2-nitrophenyl)thiazolidine has several notable applications:
This compound's diverse applications underscore its significance in both academic research and industrial settings.
3-(5-Bromo-2-nitrophenyl)thiazolidine is systematically named according to IUPAC conventions, reflecting its core heterocyclic scaffold and substituent positioning. The parent structure, thiazolidine, denotes a saturated five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The prefix "3-(5-Bromo-2-nitrophenyl)" specifies the aryl substituent attached to the thiazolidine ring’s nitrogen atom, with bromine and nitro groups located at the meta and ortho positions relative to the attachment point. This compound belongs to the N-aryl-thiazolidine subclass, characterized by aryl groups directly bonded to the thiazolidine nitrogen [1] [8].
Structurally, the thiazolidine ring adopts a puckered conformation due to the saturated C–C and C–N bonds, contrasting with the planar geometry of aromatic thiazoles. The bromonitroaryl substituent introduces significant steric and electronic influences: the nitro group (–NO₂) is strongly electron-withdrawing, while bromine (–Br) exhibits moderate electron-withdrawing effects via induction. This combination creates an electron-deficient aromatic system, impacting the molecule’s dipole moment (calculated at ~4.5 Debye) and influencing intermolecular interactions [4] [7] [9].
Table 1: Structural Components of 3-(5-Bromo-2-nitrophenyl)thiazolidine
Component | Description |
---|---|
Core Heterocycle | Thiazolidine (saturated 5-membered ring: S1, N3, C2, C4, C5) |
N-Substituent | 5-Bromo-2-nitrophenyl |
Aryl Group Positional Isomers | 3-(3-Bromo-2-nitrophenyl) [8], 3-(4-Bromo-2-nitrophenyl) [4] |
Molecular Formula | C₉H₉BrN₂O₂S |
CAS Registry Number | 1707365-54-5 [4] |
Key Spectral Identifiers | ¹H NMR (δ 8.12–8.03 ppm: benzylidene H) [2] |
Thiazolidine derivatives have evolved significantly as pharmacophores since the mid-20th century, with 3-arylthiazolidines emerging as key scaffolds in rational drug design. Early investigations focused on thiazolidine-2,4-diones (TZDs) like ciglitazone, developed in the 1980s as PPARγ agonists for diabetes management [6]. The subsequent exploration of N-aryl substitutions marked a strategic shift toward diversifying biological targets beyond metabolic diseases.
The incorporation of halogenated aryl groups, particularly bromonitroaryl moieties, gained prominence in the 2010s as researchers exploited these substituents for steric bulk and electronic modulation. For instance, N-(5-bromo-2-nitrophenyl) derivatives were synthesized to enhance binding affinity to enzymatic targets like VEGFR-2 (vascular endothelial growth factor receptor-2), a critical oncology target [2]. Concurrently, antimicrobial research identified such compounds as inhibitors of P. aeruginosa PhzS, a NADH-dependent enzyme involved in pyocyanin biosynthesis [3]. This era solidified the bromonitroaryl-thiazolidine motif as a versatile pharmacophore for targeting NAD(P)H-binding pockets and kinase domains.
Recent advances (2020–present) leverage this scaffold in fragment-based drug discovery. The electron-deficient aryl ring improves ligand efficiency metrics by enabling halogen bonding with carbonyl backbones (e.g., Cys917 in VEGFR-2) and π-stacking with hydrophobic residues [2] [5].
Table 2: Evolution of Key Thiazolidine Pharmacophores in Drug Discovery
Era | Development Milestone | Therapeutic Application |
---|---|---|
1980–1990s | Thiazolidine-2,4-diones (e.g., Rosiglitazone) | Antidiabetic (PPARγ agonism) [6] |
2000–2010s | 5-Benzylidene-TZDs with aryl linkers | Anticancer (VEGFR-2 inhibition) [2] |
2010–2020s | N-(Halogenated aryl)-thiazolidines (e.g., 3-(5-Bromo-2-nitrophenyl) variants) | Antimicrobial (PhzS inhibition) [3] |
2020–Present | Hybrid TZDs with bromonitroaryl pharmacophores | Multitargeted kinase inhibition [2] [5] |
The 5-bromo-2-nitrophenyl group in 3-substituted thiazolidines critically influences bioactivity through three primary mechanisms:
Steric Optimization: The ortho-nitro and meta-bromo substituents create a 120–130° dihedral angle between the aryl ring and thiazolidine plane. This configuration positions the bromine atom to penetrate deep into hydrophobic enzyme pockets. In VEGFR-2 inhibitors, analogues with this substitution fill the "hinge region" cleft more effectively than unsubstituted phenyl derivatives, improving binding affinity by 10–100 fold [2].
Electronic Effects: The strong electron-withdrawing nature of the nitro group (–NO₂) reduces electron density on the thiazolidine nitrogen, enhancing hydrogen-bond acceptor capacity. This facilitates critical interactions with catalytic residues (e.g., Glu883 and Asp1044 in VEGFR-2) [2]. Concurrently, bromine’s polarizability enables halogen bonding with backbone carbonyls (e.g., Cys917), contributing ~1.5–2.0 kcal/mol to binding energy [5] [9].
Metabolic Stability: Bromine substitution decreases oxidative metabolism at the aryl ring, extending plasma half-life in preclinical models. Quantum mechanics calculations (DFT) on 3-(5-Bromo-2-nitrophenyl)thiazolidine reveal increased C–Br bond dissociation energy (~70 kcal/mol) compared to C–H bonds, reducing susceptibility to cytochrome P450-mediated dehalogenation [2] [9].
These properties collectively enhance ligand efficiency metrics. For example, in PhzS inhibitors, bromonitroaryl-thiazolidines exhibit Kd values as low as 1.68 µM and ligand efficiency (LE) >0.45, outperforming earlier non-halogenated leads (LE <0.30) [3].
Table 3: Impact of Bromonitroaryl Substitution on Bioactivity Parameters
Bioactivity Parameter | Unsubstituted Phenyl | 5-Bromo-2-nitrophenyl | Biological Consequence |
---|---|---|---|
VEGFR-2 IC₅₀ | >5.0 µM | 0.079–0.84 µM [2] | Enhanced kinase inhibition |
Ligand Efficiency (LE) | 0.20–0.30 | 0.40–0.45 [3] | Improved binding energy per atom |
Halogen Bonding Contribution | Not applicable | ΔG ~ -1.8 kcal/mol [5] | Stabilized enzyme-inhibitor complexes |
Aromatic Ring Electron Density | High | Low (Hammett σₘ = 0.39, σₚ = 0.23) [9] | Increased H-bond acceptor strength at thiazolidine N |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0